N-(3-(pyridin-2-yloxy)benzyl)picolinamide
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Overview
Description
N-(3-(pyridin-2-yloxy)benzyl)picolinamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a picolinamide moiety linked to a benzyl group substituted with a pyridin-2-yloxy group, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s known that n-(pyridin-2-yloxy)amides are formed via c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)picolinamide typically involves the reaction of picolinamide with 3-(pyridin-2-yloxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper complexes, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(pyridin-2-yloxy)benzyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives of the original compound .
Scientific Research Applications
N-(3-(pyridin-2-yloxy)benzyl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but lacks the benzyl group.
N-(pyridin-2-yl)imidates: Contains an imidate group instead of the picolinamide moiety.
3-bromoimidazo[1,2-a]pyridines: Different core structure but shares the pyridine moiety.
Uniqueness
N-(3-(pyridin-2-yloxy)benzyl)picolinamide is unique due to its combination of the picolinamide and pyridin-2-yloxybenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(16-8-1-3-10-19-16)21-13-14-6-5-7-15(12-14)23-17-9-2-4-11-20-17/h1-12H,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNWXPRXQWUFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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